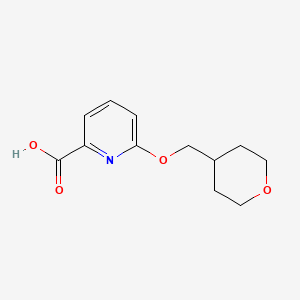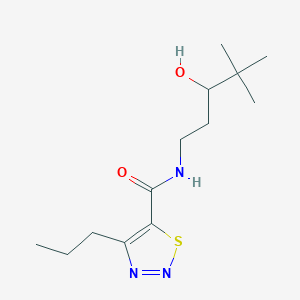
N-(3-hydroxy-4,4-dimethylpentyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4,4-dimethylpentyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as DPTC, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPTC belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Research
- Synthesis and Anticancer Evaluation : Thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, some hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide showed favorable cytotoxicity against ovarian cancer cell lines in the National Cancer Institute's 60 human tumor cell line in vitro screen (Terzioğlu & Gürsoy, 2003).
- Anti-Microbial Activity : New heterocycles containing the 1,3,4-thiadiazole moiety have demonstrated promising activities against tested microorganisms, highlighting their potential in antimicrobial research (Farghaly, Abdallah, & Muhammad, 2011).
Drug Synthesis and Evaluation
- Novel Drug Synthesis : Research includes the synthesis of novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives for antibacterial and antifungal applications, indicating the versatility of thiadiazole compounds in drug development (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, showcasing the applicability of thiadiazole and related compounds in material science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-5-6-9-11(19-16-15-9)12(18)14-8-7-10(17)13(2,3)4/h10,17H,5-8H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTTXQLNLVDLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)
![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)
![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)
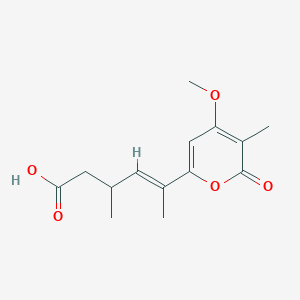


![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)
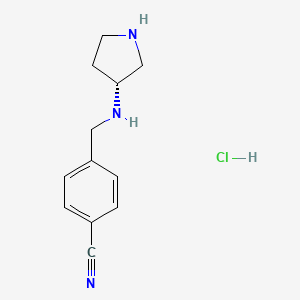
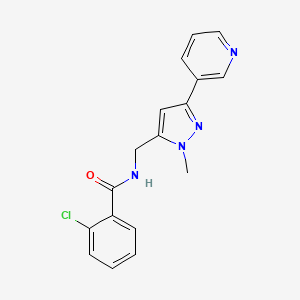
![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)

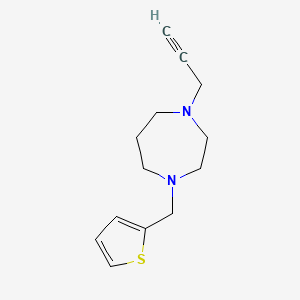
![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)
